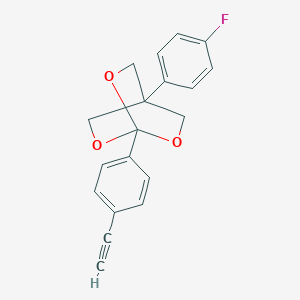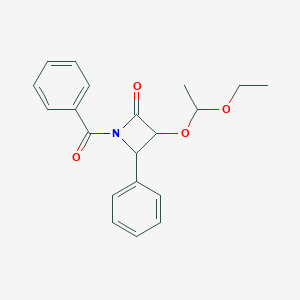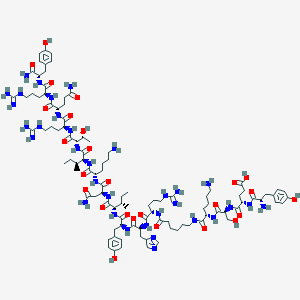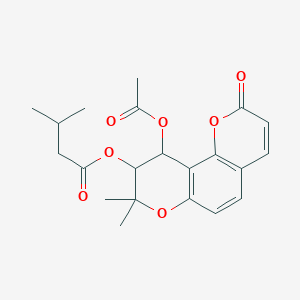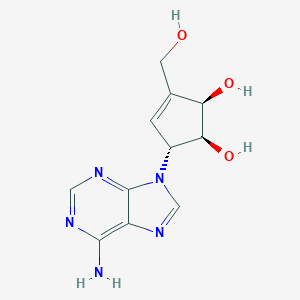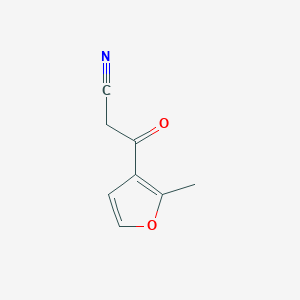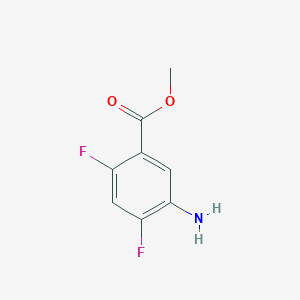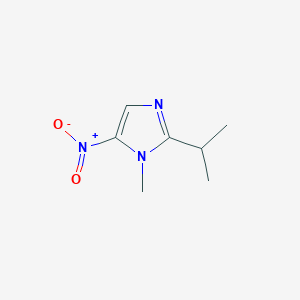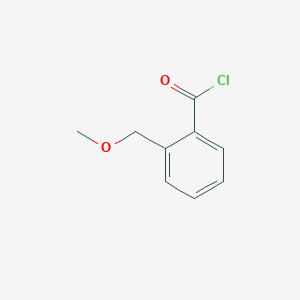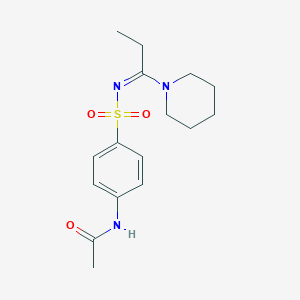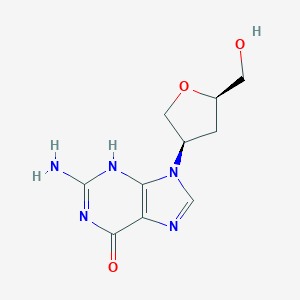
Carbocyclic 3'-oxa-2',3'-dideoxyguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbocyclic 3'-oxa-2',3'-dideoxyguanosine, also known as COG, is a synthetic nucleoside analog that has been extensively studied for its potential use in antiviral therapy. COG exhibits a unique structure that is different from other nucleoside analogs, which makes it a promising candidate for the development of new antiviral drugs.
Mecanismo De Acción
Carbocyclic 3'-oxa-2',3'-dideoxyguanosine works by inhibiting viral reverse transcriptase, which is an enzyme that is essential for the replication of many viruses, including HIV and hepatitis B and C. Carbocyclic 3'-oxa-2',3'-dideoxyguanosine is incorporated into the viral DNA chain during replication, which results in the termination of DNA synthesis and the inhibition of viral replication.
Efectos Bioquímicos Y Fisiológicos
Carbocyclic 3'-oxa-2',3'-dideoxyguanosine has been shown to have minimal toxicity to host cells, which makes it a promising candidate for the development of new antiviral drugs. In addition, Carbocyclic 3'-oxa-2',3'-dideoxyguanosine has been shown to have a long half-life in the body, which could make it an effective treatment option for chronic viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Carbocyclic 3'-oxa-2',3'-dideoxyguanosine is its potent antiviral activity against HIV and hepatitis B and C. However, one of the limitations of Carbocyclic 3'-oxa-2',3'-dideoxyguanosine is its high cost of synthesis, which could limit its use in large-scale clinical trials.
Direcciones Futuras
There are several future directions for the study of Carbocyclic 3'-oxa-2',3'-dideoxyguanosine. One area of research is the development of new analogs of Carbocyclic 3'-oxa-2',3'-dideoxyguanosine that exhibit improved antiviral activity and reduced toxicity. Another area of research is the development of new drug delivery systems for Carbocyclic 3'-oxa-2',3'-dideoxyguanosine, which could improve its bioavailability and efficacy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of Carbocyclic 3'-oxa-2',3'-dideoxyguanosine in the treatment of viral infections.
Conclusion
In conclusion, Carbocyclic 3'-oxa-2',3'-dideoxyguanosine is a promising candidate for the development of new antiviral drugs. Its unique structure and potent antiviral activity make it an attractive target for further research. However, more studies are needed to fully evaluate its safety and efficacy in the treatment of viral infections.
Métodos De Síntesis
The synthesis of Carbocyclic 3'-oxa-2',3'-dideoxyguanosine involves several steps, including the preparation of the carbocyclic ring and the attachment of the oxa and dideoxyguanosine moieties. The most commonly used method for synthesizing Carbocyclic 3'-oxa-2',3'-dideoxyguanosine is the Stille coupling reaction, which involves the coupling of a stannylated guanosine derivative with a vinyl or aryl halide.
Aplicaciones Científicas De Investigación
Carbocyclic 3'-oxa-2',3'-dideoxyguanosine has been extensively studied for its potential use in the treatment of viral infections, particularly HIV and hepatitis B and C. In vitro studies have shown that Carbocyclic 3'-oxa-2',3'-dideoxyguanosine exhibits potent antiviral activity against these viruses, with minimal toxicity to host cells.
Propiedades
Número CAS |
133804-87-2 |
|---|---|
Nombre del producto |
Carbocyclic 3'-oxa-2',3'-dideoxyguanosine |
Fórmula molecular |
C10H13N5O3 |
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
2-amino-9-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O3/c11-10-13-8-7(9(17)14-10)12-4-15(8)5-1-6(2-16)18-3-5/h4-6,16H,1-3H2,(H3,11,13,14,17)/t5-,6-/m1/s1 |
Clave InChI |
PBBIOTZCKPNHNV-PHDIDXHHSA-N |
SMILES isomérico |
C1[C@H](CO[C@H]1CO)N2C=NC3=C2NC(=NC3=O)N |
SMILES |
C1C(COC1CO)N2C=NC3=C2N=C(NC3=O)N |
SMILES canónico |
C1C(COC1CO)N2C=NC3=C2NC(=NC3=O)N |
Sinónimos |
carbocyclic 3'-oxa-2',3'-dideoxyguanosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



